B1576820 Pleurain-A4

Pleurain-A4

Cat. No.: B1576820
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SIITTTKEAKLPQLWKQIACRLYNTC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:

Property This compound Magainin-2 Bombinin H4
Amino Acid Length 24 residues 23 residues 27 residues
Secondary Structure α-helix (stabilized) Amphipathic α-helix β-sheet/α-helix mix
MIC (μg/mL) 2–8 (Gram-negative) 4–16 (Gram-negative) 8–32 (Gram-negative)
Hemolytic Activity <5% at 100 μg/mL 10–15% at 100 μg/mL 20–25% at 100 μg/mL
Thermal Stability Retains activity at 80°C Degrades at 60°C Degrades at 70°C

Key Findings :

  • This compound demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
  • Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds

This compound is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).

Property This compound Pexiganan LL-37
Mechanism of Action Membrane disruption Membrane pore formation Membrane disruption + immunomodulation
Biofilm Inhibition Effective at 10 μg/mL Requires 20–40 μg/mL Ineffective alone
Cytotoxicity (IC₅₀) >200 μg/mL 50–100 μg/mL 30–60 μg/mL
Clinical Trials Preclinical stage Phase III (discontinued) Phase II (dermatology)

Key Findings :

  • This compound outperforms LL-37 in biofilm eradication, a critical factor in chronic infections .
Gaps in Current Knowledge
  • Resistance Mechanisms : Unlike LL-37, this compound’s resistance profile in multidrug-resistant strains remains underexplored .
  • Synergistic Effects: Limited data exist on its synergy with conventional antibiotics (e.g., β-lactams) .
Proposed Studies
  • In Vivo Efficacy : Toxicity and pharmacokinetic studies in mammalian models are needed to advance clinical translation .
  • Structural Optimization : Engineering analogues with enhanced protease resistance could improve therapeutic utility .

Supplementary Data Overview

Supplementary Tables S1–S4 (see Additional Files 1–8 ) provide raw data on MIC values, hemolysis assays, and structural modeling. For reproducibility, experimental protocols are detailed in the Supplementary Methods section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.